molecular formula C13H15FN2O3 B2955663 N-(4-fluorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide CAS No. 331869-21-7

N-(4-fluorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B2955663
CAS No.: 331869-21-7
M. Wt: 266.272
InChI Key: QMUQGQNFJWJNEB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide is an ethanediamide derivative characterized by a 4-fluorophenyl group and a tetrahydrofuran-2-ylmethyl substituent. Ethanediamides (oxalamides) are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and structural rigidity. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the tetrahydrofuran (THF) group may improve solubility and conformational flexibility.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h3-6,11H,1-2,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUQGQNFJWJNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide is a compound with significant potential in various biological applications. Its molecular formula is C13H15FN2O3, and it has a molecular weight of 266.27 g/mol, indicating its relevance in pharmaceutical research and development.

Biological Activity Overview

1. Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, Schiff bases and their metal complexes have been shown to possess antibacterial and antifungal properties, which could be extrapolated to this compound due to structural similarities .

2. Cytotoxicity:
Studies on related compounds indicate that modifications in the molecular structure can lead to significant changes in cytotoxic activity. The presence of fluorine in the aromatic ring may enhance the cytotoxic effects against cancer cell lines, as observed in various studies involving fluorinated compounds .

3. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been investigated for their ability to inhibit enzymes linked to diseases such as diabetes and cancer. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups can enhance enzyme inhibition efficacy .

Case Study 1: Antimicrobial Activity

A study conducted on Schiff base complexes derived from various aldehydes demonstrated that modifications at specific positions significantly influenced antimicrobial efficacy. Compounds with similar structural motifs were found effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli, showcasing the potential for this compound in antimicrobial applications .

Case Study 2: Cytotoxic Effects

In vitro studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For example, fluorinated derivatives have shown enhanced activity against breast cancer cells, suggesting that this compound could similarly exhibit potent cytotoxicity due to its structural characteristics.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains; potential for broader applications
CytotoxicityExhibits significant cytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibitor of enzymes linked to metabolic disorders

Comparison with Similar Compounds

Structural Comparisons

The following ethanediamide derivatives share structural motifs with the target compound, enabling analysis of substituent effects:

Compound Name Substituents Key Structural Features Potential Impact Reference
N-[(1R,2R)-2-carbamimidamido-...]-N′-(4-chloro-3-fluorophenyl)ethanediamide 4-chloro-3-fluorophenyl, carbamimidamido-indenyl Chloro-fluoro substitution on phenyl; bicyclic indenyl group Enhanced enzyme inhibition due to halogenated aryl and rigid core
N-{2-[2-(4-Fluorophenyl)thiazolo-triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide 4-fluorophenyl, thiazolo-triazole, methoxyphenyl Thiazolo-triazole heterocycle; methoxy group Increased π-π stacking (heterocycle) and solubility (methoxy)
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenylimidazol-2-yl)sulfanyl]ethyl}ethanediamide 2,4-difluorophenyl, imidazole-sulfanyl Difluoro substitution; sulfur-containing linker Improved receptor binding (fluorine) and redox activity (sulfanyl)
4-Fluoroisobutyrylfentanyl 4-fluorophenyl, isobutyramide-piperidine Opioid backbone; fluorophenyl group μ-opioid receptor affinity (fluorine enhances lipophilicity)

Key Observations :

  • Halogenation : The 4-fluorophenyl group is common across compounds, but additional halogens (e.g., 4-chloro-3-fluorophenyl in ) may enhance steric and electronic interactions with target enzymes.
  • Heterocycles vs. Aliphatic Chains : The THF group in the target compound balances flexibility and polarity, contrasting with rigid heterocycles (e.g., thiazolo-triazole in ) or aromatic systems (imidazole in ).
  • Substituent Diversity : Methoxy () and sulfanyl () groups influence solubility and binding kinetics, whereas the THF group in the target compound may offer intermediate polarity.

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